molecular formula C15H13F3N2O B2620159 N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide CAS No. 2411291-41-1

N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide

Cat. No.: B2620159
CAS No.: 2411291-41-1
M. Wt: 294.277
InChI Key: LPEWLPKAQJHHBY-UHFFFAOYSA-N
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Description

N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its stability, lipophilicity, and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide typically involves the following steps:

    Trifluoromethylation of Indole: The indole ring is first functionalized with a trifluoromethyl group at the C2 position.

    Alkylation: The trifluoromethylated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the N1 position.

    Amidation: The final step involves the coupling of the alkylated indole with but-2-ynoic acid or its derivatives to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the triple bond in the but-2-ynamide moiety to a single bond, forming an alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The indole moiety can participate in hydrogen bonding and π-π interactions, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylindole: A simpler analog with similar biological activities but lacking the but-2-ynamide moiety.

    N-ethylindole: An indole derivative with an ethyl group at the N1 position but without the trifluoromethyl group.

    But-2-ynamide: A compound with the but-2-ynamide moiety but lacking the indole and trifluoromethyl groups.

Uniqueness

N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide is unique due to the combination of the trifluoromethyl group, indole ring, and but-2-ynamide moiety. This combination imparts enhanced stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-2-5-13(21)19-9-8-11-10-6-3-4-7-12(10)20-14(11)15(16,17)18/h3-4,6-7,20H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEWLPKAQJHHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=C(NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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